molecular formula C17H12F3NO2 B12581257 Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- CAS No. 201813-47-0

Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-

Cat. No.: B12581257
CAS No.: 201813-47-0
M. Wt: 319.28 g/mol
InChI Key: HDOFHOIEHWZXJK-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trifluoroacetamide with 2-[(4-methoxyphenyl)ethynyl]phenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may contribute to binding affinity and specificity, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar structure but lacks the methoxyphenyl and ethynyl groups.

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Contains the methoxyphenyl group but lacks the ethynyl linkage.

    Acetanilide, 2,2,2-trifluoro-: Similar trifluoromethyl group but different overall structure.

Uniqueness

Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]- is unique due to the combination of trifluoromethyl, methoxyphenyl, and ethynyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

201813-47-0

Molecular Formula

C17H12F3NO2

Molecular Weight

319.28 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[2-(4-methoxyphenyl)ethynyl]phenyl]acetamide

InChI

InChI=1S/C17H12F3NO2/c1-23-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)21-16(22)17(18,19)20/h2-5,7-8,10-11H,1H3,(H,21,22)

InChI Key

HDOFHOIEHWZXJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F

Origin of Product

United States

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